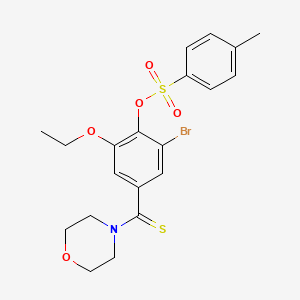
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is a chemical compound that has been widely used in scientific research for its unique properties and applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is not fully understood. However, it is believed that this compound inhibits the interaction between two proteins by binding to a specific site on one of the proteins, which prevents the other protein from binding to it.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate have been studied extensively. This compound has been shown to have a significant effect on the activity of certain enzymes, which can be useful in the development of new drugs that target these enzymes. It has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is its ability to inhibit specific protein interactions. This can be useful in the development of new drugs that target specific protein interactions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the study of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate. One direction is the development of new drugs that target specific protein interactions. Another direction is the study of the anti-inflammatory properties of this compound and its potential use in the treatment of various inflammatory conditions. Additionally, the study of the mechanism of action of this compound and its effects on various enzymes can lead to the development of new drugs that target these enzymes.
Synthesis Methods
The synthesis of 2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been achieved using different methods. One of the most common methods used for synthesizing this compound is the reaction of 2-bromo-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate with ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO). The resulting product is then purified using various techniques such as column chromatography.
Scientific Research Applications
2-bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been used in various scientific research applications. One of its most common applications is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can be useful in the development of new drugs that target specific protein interactions.
properties
IUPAC Name |
[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5S2/c1-3-26-18-13-15(20(28)22-8-10-25-11-9-22)12-17(21)19(18)27-29(23,24)16-6-4-14(2)5-7-16/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSIXPXOQQRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide](/img/structure/B5155026.png)
![methyl 3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5155041.png)
![3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)
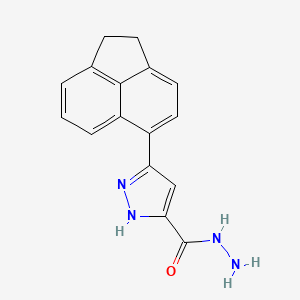
![2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5155061.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5155071.png)

![N~1~-(tert-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B5155087.png)
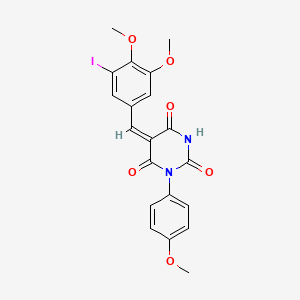
![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)
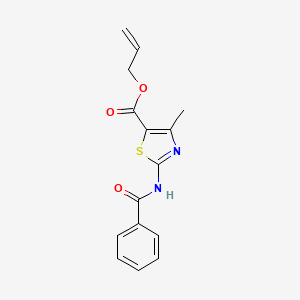

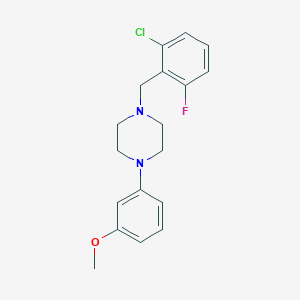
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155133.png)